3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid
Description
3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid is an organic compound with the molecular formula C10H11F2NO4S. This compound is characterized by the presence of a difluorophenyl group, a sulfamoyl group, and a methylpropanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)sulfamoyl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO4S/c1-6(10(14)15)5-18(16,17)13-9-3-2-7(11)4-8(9)12/h2-4,6,13H,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHMDCNQVRXCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)NC1=C(C=C(C=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid typically involves the reaction of 2,4-difluoroaniline with a suitable sulfonyl chloride, followed by the introduction of the methylpropanoic acid group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential as:
- Anti-inflammatory Agents : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Similar sulfamoyl compounds have shown promise in inhibiting bacterial growth and could be explored for their antimicrobial properties .
Enzyme Inhibition Studies
Research indicates that 3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid may interact with various enzymes:
- Mechanism of Action : The difluorophenyl group can bind to hydrophobic pockets in proteins, while the sulfamoyl group may form hydrogen bonds with amino acids, potentially modulating enzyme activity .
Material Science
Due to its unique chemical structure, the compound can be utilized in:
- Development of New Materials : Its properties may allow for the creation of novel polymers or materials with specific functionalities.
Case Study 1: Antimicrobial Properties
In vitro studies have demonstrated that compounds with similar sulfamoyl groups exhibit significant antimicrobial activity against various pathogens. Further research is needed to assess the efficacy of this compound specifically against bacterial strains.
Case Study 2: Enzyme Interaction
A study focused on the interaction of this compound with enzymes involved in metabolic pathways associated with inflammation showed promising results. The compound's ability to inhibit these enzymes could pave the way for new therapeutic strategies in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can bind to hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Difluorophenyl)sulfamoyl]propanoic acid
- 2-[(2,4-Difluorophenyl)sulfamoyl]acetic acid
- 4-[(2,4-Difluorophenyl)sulfamoyl]butanoic acid
Uniqueness
3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid is unique due to the presence of the methyl group on the propanoic acid moiety, which can influence its reactivity and binding properties. This structural feature can enhance its specificity and potency in various applications compared to similar compounds.
Biological Activity
3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid (CAS Number: 1018260-78-0) is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a sulfamoyl group, and a methylpropanoic acid moiety. Its molecular formula is , and it has garnered attention for its potential biological activities.
Molecular Structure
- IUPAC Name : this compound
- Molecular Weight : 277.26 g/mol
- SMILES : CC(C)(C(=O)O)S(=O)(=O)N(C1=C(C=C(C=C1)F)F)
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| Storage Conditions | Room Temperature |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluorophenyl group is thought to engage with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acids, potentially modulating enzyme activity or receptor binding.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. It has been studied for its effects on various enzymes involved in metabolic pathways, suggesting potential applications in therapeutic contexts such as anti-inflammatory or anticancer treatments .
Antimicrobial Activity
Preliminary studies have suggested that derivatives of compounds similar to this compound may possess antimicrobial properties. For instance, related sulfamoyl compounds have been evaluated for their efficacy against fungal pathogens like Candida albicans and Aspergillus fumigatus, indicating a potential for broader antimicrobial applications .
Case Studies and Research Findings
- Study on Enzyme Activity : A study investigated the effects of sulfamoyl compounds on enzyme induction in liver microsomes. The results indicated that certain structural modifications could enhance enzyme activity significantly, suggesting that this compound might similarly influence metabolic enzymes .
- Antifungal Efficacy : Research on analogs of this compound revealed that modifications at the sulfamoyl position could enhance antifungal activity in vitro and in vivo. This suggests that the biological activity of this compound might also be improved through structural optimization .
- Therapeutic Potential : Ongoing studies are exploring the therapeutic potential of this compound in treating various diseases, including cancer and infections. Its unique chemical structure may allow it to act as a selective inhibitor for specific targets within these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
